2-Amino-1-(m-tolyl)ethanol

Übersicht

Beschreibung

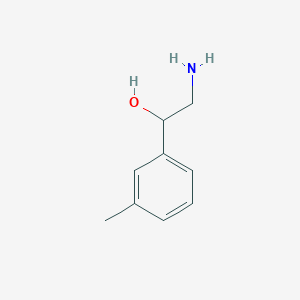

2-Amino-1-(m-tolyl)ethanol, also known as 2-Amino-1-(3-methylphenyl)ethanol, is an organic compound that belongs to the family of amino alcohols. It is related to ethanolamine, a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 .

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-1-(m-tolyl)ethanol often involves the use of Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . In a study, random amino-alcohol-based poly(ester amide)s were synthesized using adipic acid and differently substituted amino-alcohols .Molecular Structure Analysis

The molecular structure of 2-Amino-1-(m-tolyl)ethanol involves an amino group (-NH2) and a hydroxyl group (-OH), making it an amino alcohol. The tolyl group in the compound is an aryl group related to toluene, with the general formula CH3C6H4−R .Chemical Reactions Analysis

Tolyl groups, which are part of the 2-Amino-1-(m-tolyl)ethanol structure, are often functionalized into compounds through Williamson etherification or C-C coupling reactions . Ethanolamine, a related compound, can undergo various reactions, including oxidation to form ethanal (acetaldehyde), ethanoic acid (acetic acid), or carbon dioxide .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrole Disulfides

- Application Summary: 2-Amino-1-(m-tolyl)ethanol is used in the synthesis of pyrrole disulfides, which are fundamental scaffolds widely present in peptides, natural products, and pharmaceutical molecules .

- Methods of Application: A green and efficient method was developed for synthesizing pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Under the optimal conditions (β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), PPL (200 U), and EtOH (5 mL)), lipase leads to the formation of pyrrole disulfides .

- Results or Outcomes: This approach not only presents a new application of lipase in enzyme catalytic promiscuity, but also offers a significant advancement in the synthetic pathway for pyrrole disulfides and aligns with the current mainstream research direction of green chemistry . The yields of pyrrole disulfides were up to 88% at 40 °C .

Synthesis of Enantiomerically Pure 1,2-Amino Alcohols

- Application Summary: 2-Amino-1-(m-tolyl)ethanol is used in the synthesis of enantiomerically pure 1,2-amino alcohols .

- Methods of Application: The one-pot combination of alcohol dehydrogenase-catalysed asymmetric reduction of 2-azido ketones and Pd nanoparticle-catalysed hydrogenation of the resulting azido alcohols, gives access to both enantiomers of aromatic 1,2-amino alcohols .

- Results or Outcomes: The one-pot system established a highly integrated synthesis of the antiviral natural product (S)-tembamide in 73% yield (ee >99%) over 4 steps . Avoiding the purification and isolation of intermediates in this synthetic sequence leads to an unprecedentedly low ecological footprint .

Synthesis of 2-Amino-4H-Pyrans

- Application Summary: 2-Amino-1-(m-tolyl)ethanol is used in the synthesis of 2-amino-4H-pyrans . 4H-Pyrans are a class of organic compounds that are widely used in the synthesis of various pharmaceuticals and natural products.

- Methods of Application: The environmentally friendly, safe, and reusable Cu–Ag/ZSM-5 bimetallic nanocatalyst was used for the synthesis of 2-amino-4H-pyrans in aqueous ethanol under reflux .

- Results or Outcomes: The use of the Cu–Ag/ZSM-5 bimetallic nanocatalyst in the synthesis of 2-amino-4H-pyrans contributes to the further development of environmentally friendly catalytic processes .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-1-(3-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZOTKNVCPHART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541880 | |

| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(m-tolyl)ethanol | |

CAS RN |

53360-88-6 | |

| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)

![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)